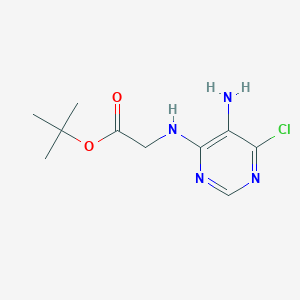
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate typically involves the reaction of glycine tert-butyl ester with 5-amino-6-chloropyrimidine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product . The process can be summarized as follows:
Starting Materials: Glycine tert-butyl ester and 5-amino-6-chloropyrimidine.
Reaction Conditions: Acidic catalysis, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the acid catalyst is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
Uniqueness
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
Propriétés
Formule moléculaire |
C10H15ClN4O2 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
tert-butyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C10H15ClN4O2/c1-10(2,3)17-6(16)4-13-9-7(12)8(11)14-5-15-9/h5H,4,12H2,1-3H3,(H,13,14,15) |
Clé InChI |
STIMTQWRUDXVRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1=C(C(=NC=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



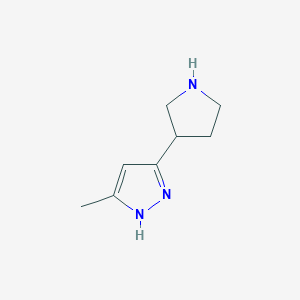
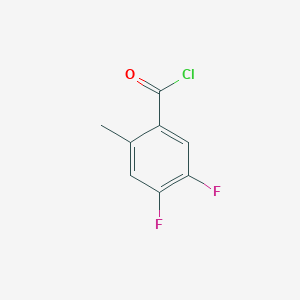
![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
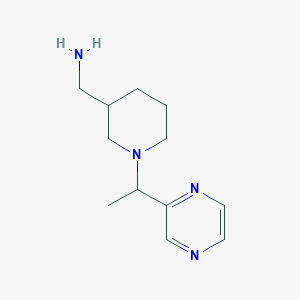
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

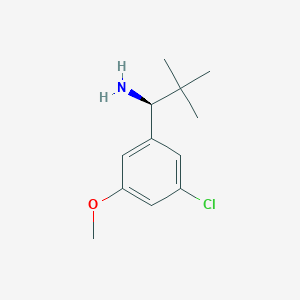
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
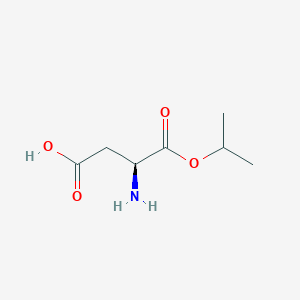
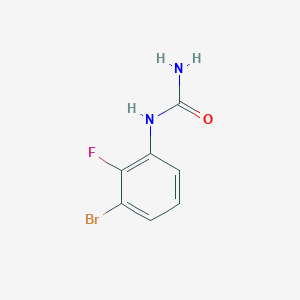

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
